molecular formula C19H22N2O B11377989 2,5,6-trimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

2,5,6-trimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11377989
M. Wt: 294.4 g/mol
InChI Key: SHNRJWDMPRKSJT-UHFFFAOYSA-N
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Description

2,5,6-TRIMETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with trimethyl groups and a 2-(2-methylphenoxy)ethyl side chain. Benzodiazoles are known for their diverse range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-TRIMETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-(2-METHYLPHENOXY)ETHYL Side Chain: The final step involves the attachment of the 2-(2-methylphenoxy)ethyl side chain through an etherification reaction, typically using a phenol derivative and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,5,6-TRIMETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole core or the side chain are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2,5,6-TRIMETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of 2,5,6-TRIMETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-TRIMETHYL-1H-BENZODIAZOLE: Lacks the 2-(2-methylphenoxy)ethyl side chain.

    1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: Lacks the trimethyl groups.

Uniqueness

2,5,6-TRIMETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the trimethyl groups and the 2-(2-methylphenoxy)ethyl side chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C19H22N2O/c1-13-7-5-6-8-19(13)22-10-9-21-16(4)20-17-11-14(2)15(3)12-18(17)21/h5-8,11-12H,9-10H2,1-4H3

InChI Key

SHNRJWDMPRKSJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C(=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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